Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester
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Overview
Description
Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester is a chemical compound with the molecular formula C10H19N3O2Si. This compound is known for its unique structure, which includes an azido group, a trimethylsilyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester typically involves multiple steps One common method includes the reaction of pentanoic acid with trimethylsilyl chloride to introduce the trimethylsilyl groupFinally, the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst yields the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester is used in various scientific research fields:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways involving azido and silyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The trimethylsilyl group can be used as a protecting group in organic synthesis, and the ethyl ester can undergo hydrolysis to release the carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 4-azido-5-(trimethylsilyl)-, methyl ester
- Pentanoic acid, 4-azido-5-(trimethylsilyl)-, propyl ester
- Pentanoic acid, 4-azido-5-(trimethylsilyl)-, butyl ester
Uniqueness
Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications .
Properties
CAS No. |
499968-78-4 |
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Molecular Formula |
C10H21N3O2Si |
Molecular Weight |
243.38 g/mol |
IUPAC Name |
ethyl 4-azido-5-trimethylsilylpentanoate |
InChI |
InChI=1S/C10H21N3O2Si/c1-5-15-10(14)7-6-9(12-13-11)8-16(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
JRHIUMTWBVMRRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C[Si](C)(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
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